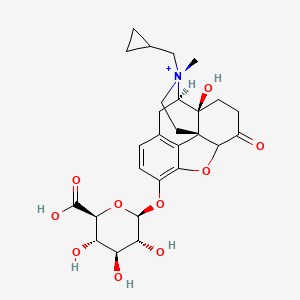
N-Methyl Naltrexone Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Naltrexone Glucuronide is a derivative of naltrexone, an opioid antagonist used primarily in the treatment of opioid and alcohol dependence. This compound is formed through the glucuronidation process, which involves the addition of glucuronic acid to naltrexone. This modification enhances the solubility and excretion of the compound, making it more effective in its therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Naltrexone Glucuronide typically involves the glucuronidation of N-Methyl Naltrexone. This process can be carried out using various methods, including chemical synthesis and enzymatic reactions. In chemical synthesis, the glucuronidation is often achieved using glucuronic acid derivatives and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often using advanced techniques such as flow chemistry and continuous processing. The use of efficient catalysts and reaction conditions ensures the scalability and cost-effectiveness of the production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl Naltrexone Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and electrophiles such as alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl Naltrexone N-oxide, while reduction could produce N-Methyl Naltrexone .
Applications De Recherche Scientifique
N-Methyl Naltrexone Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation and its effects on solubility and excretion.
Biology: Investigated for its interactions with opioid receptors and its potential to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating opioid and alcohol dependence, as well as its role in reducing opioid-induced side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
N-Methyl Naltrexone Glucuronide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding inhibits the receptor’s activity, thereby blocking the effects of opioids. The glucuronidation enhances the compound’s solubility and excretion, allowing for more efficient clearance from the body. This mechanism is crucial in its role as an opioid antagonist .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naltrexone: The parent compound, used for treating opioid and alcohol dependence.
Methylnaltrexone: A derivative used to treat opioid-induced constipation.
Naloxone: Another opioid antagonist used to reverse opioid overdoses.
Uniqueness
N-Methyl Naltrexone Glucuronide is unique due to its enhanced solubility and excretion properties, which are achieved through glucuronidation. This modification makes it more effective in its therapeutic applications compared to its parent compound and other similar derivatives .
Propriétés
Formule moléculaire |
C27H34NO10+ |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[(3R,4R,4aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO10/c1-28(11-12-2-3-12)9-8-26-17-13-4-5-15(36-25-20(32)18(30)19(31)22(38-25)24(33)34)21(17)37-23(26)14(29)6-7-27(26,35)16(28)10-13/h4-5,12,16,18-20,22-23,25,30-32,35H,2-3,6-11H2,1H3/p+1/t16-,18+,19+,20-,22+,23?,25-,26+,27-,28-/m1/s1 |
Clé InChI |
ZMRLVXZGNOEXKB-HOVYVKSUSA-O |
SMILES isomérique |
C[N@@+]1(CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O)CC7CC7 |
SMILES canonique |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O)CC7CC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















